2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide
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Overview
Description
2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of 2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide typically involves the reaction of 5-(2-Hydroxyethyl)-4-methylthiazole with bromoethane. The reaction is carried out in a suitable solvent, such as ethyl acetate, under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, neuroprotective, and antitumor agent
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biochemical pathways. The compound can activate or inhibit enzymes, receptors, and other molecular targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Properties
Molecular Formula |
C8H15BrNOS+ |
---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide |
InChI |
InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1; |
InChI Key |
BDQRQMLWZJQQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CSC(=C1C)CCO.Br |
Origin of Product |
United States |
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